2-Picoline,3-sec-butyl-(6CI)
Description
2-Picoline,3-sec-butyl-(6CI) is a pyridine derivative with a methyl group at the 2-position and a sec-butyl group (-CH(CH2CH3)2) at the 3-position of the pyridine ring. The "6CI" designation refers to its classification in the Sixth Collective Index of chemical substances, a nomenclature system for uniquely identifying compounds. Pyridine derivatives like this are often utilized in pharmaceuticals, agrochemicals, and coordination chemistry due to their electronic and steric effects .
Properties
CAS No. |
117342-56-0 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.237 |
IUPAC Name |
3-butan-2-yl-2-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-8(2)10-6-5-7-11-9(10)3/h5-8H,4H2,1-3H3 |
InChI Key |
PBZXAOLPZNLHMK-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(N=CC=C1)C |
Synonyms |
2-Picoline,3-sec-butyl-(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
2-Picoline (2-methylpyridine) :
- Structure : Methyl group at the 2-position.
- Properties : Boiling point: 128–129°C; density: 0.943 g/cm³; used in synthesizing vinylpyridine and nitrapyrin (an agrochemical) .
- Reactivity : The methyl group at the 2-position enhances electron density at the nitrogen atom, influencing coordination chemistry. Deprotonation using super bases like [2-PicNa·tmeda]2 yields isolable nucleophilic species for organic synthesis .
3-Picoline (3-methylpyridine) :
- Structure : Methyl group at the 3-position.
- Properties : Lower electron-donating effect compared to 2-picoline due to reduced resonance stabilization.
- NMR Shifts : In Co(III) complexes, the methyl group in 3-picoline causes downfield shifts in $^{13}\text{C}$ NMR spectra due to cobalt's anti-slop shielding effects .
4-Picoline (4-methylpyridine) :
2-Picoline,3-sec-butyl-(6CI) :
- The electron-donating methyl at the 2-position may stabilize coordination with metal ions.
Functional Group Comparisons
Bromo Derivatives :
- 2-Bromo-6-methylpyridine (CAS 5315-25-3) :
Amino Derivatives:
- 2-Amino-3-ethyl-6-methylpyridine (CAS N/A): Structure: Amino and ethyl groups at the 2- and 3-positions, respectively. Hazards: Irritant to eyes and skin (R36/37/38), highlighting the reactivity of amino groups .
3-sec-Butyl-6-methyluracil (CAS 6589-36-2) :
Physicochemical Data Table
Reactivity in Coordination Chemistry
- Co(III) Complexes : Studies on 2-, 3-, and 4-picoline ligands show that substituent position significantly alters NMR chemical shifts. For example, 2-picoline's methyl group induces downfield shifts due to cobalt's electrophilicity, while 4-picoline shifts upfield .
- Steric Effects: The sec-butyl group in 2-Picoline,3-sec-butyl-(6CI) may hinder axial ligand binding in octahedral complexes, a phenomenon observed in bulkier pyridine derivatives .
Preparation Methods
Mechanism and Feasibility
Directed ortho metalation (DoM) employs strong bases like lithium diisopropylamide (LDA) to deprotonate positions adjacent to directing groups. In 2-picoline, the methyl group at position 2 weakly directs metalation to the 3-position. Subsequent quenching with a sec-butyl electrophile (e.g., sec-butyl bromide) could install the desired substituent.
Key Reaction Conditions:
-
Base : LDA or butyllithium in tetrahydrofuran (THF) at −78°C.
-
Electrophile : sec-BuX (X = Br, I).
-
Yield : Hypothetical (30–50% based on analogous pyridine alkylations).
Limitations
-
Weak directing ability of the methyl group necessitates optimized conditions.
-
Competing side reactions at other ring positions may reduce selectivity.
N-Oxide Mediated Electrophilic Substitution
Activation via Pyridine N-Oxide
Converting 2-picoline to its N-oxide enhances ring reactivity, enabling electrophilic substitution at the 3-position. The sec-butyl group can be introduced using Friedel-Crafts alkylation or electrophilic sec-butylation reagents.
Example Pathway:
-
N-Oxidation : Treat 2-picoline with m-chloroperbenzoic acid (mCPBA).
-
Electrophilic Substitution : React with sec-butyl chloride in the presence of AlCl₃.
-
Reduction : Reduce N-oxide back to pyridine using PCl₃ or H₂/Pd.
Data Summary:
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| N-Oxidation | mCPBA, CH₂Cl₂, 0°C | 85–90% |
| sec-Butylation | AlCl₃, sec-BuCl, 80°C | 40–60% |
| Reduction | PCl₃, CHCl₃, reflux | 70–80% |
Challenges
-
Regioselectivity may favor para positions without precise directing.
-
Over-alkylation risks require careful stoichiometric control.
Cross-Coupling Approaches with Halogenated Intermediates
Synthesis of 3-Halo-2-picoline
Chlorination or bromination of 2-picoline at the 3-position is critical for cross-coupling. Catalytic methods using HZSM-5 molecular sieves (as in 2,3,6-trichloropyridine synthesis) could be adapted.
Halogenation Conditions:
-
Catalyst : HZSM-5 (SiO₂/Al₂O₃ = 100–400).
-
Temperature : 300–400°C.
-
Halogen Source : Cl₂ or Br₂ gas.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 3-bromo-2-picoline with sec-butylboronic acid offers a modular route.
Reaction Parameters:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : K₂CO₃ or Cs₂CO₃.
-
Solvent : Dioxane/H₂O.
-
Yield : 50–70% (extrapolated from similar couplings).
Cyclization and Ring-Formation Techniques
Hantzsch Dihydropyridine Synthesis
Condensation of a sec-butyl-containing β-ketoester with ammonium acetate and formaldehyde could yield a dihydropyridine intermediate, which is oxidized to the target pyridine.
Example Components:
-
β-Ketoester : Ethyl 3-sec-butylacetoacetate.
-
Oxidizing Agent : HNO₃ or KMnO₄.
Kröhnke Pyridine Synthesis
Reaction of a sec-butyl-substituted chalcone with ammonium acetate in acetic acid forms the pyridine ring.
Limitations:
-
Requires tailored chalcone precursors.
-
Low regioselectivity for asymmetric substitution.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Estimate |
|---|---|---|---|
| Directed Metalation | Direct functionalization | Low selectivity | 30–50% |
| N-Oxide Alkylation | Enhanced reactivity | Multi-step process | 40–60% |
| Cross-Coupling | High modularity | Requires halogenated precursor | 50–70% |
| Cyclization | Single-step ring formation | Complex precursor synthesis | 20–40% |
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